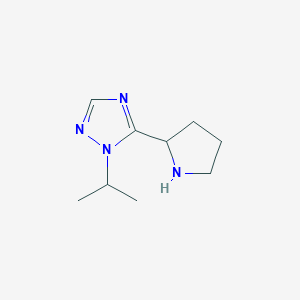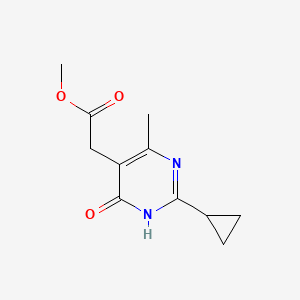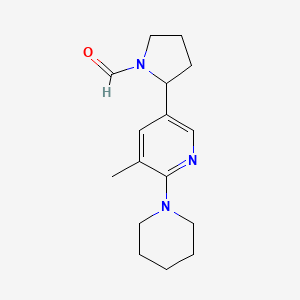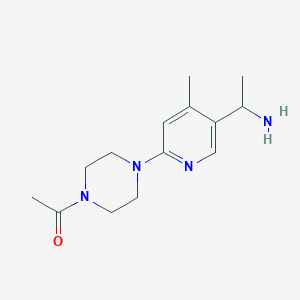
4-(3-((2-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-((2-Fluorofenoxi)metil)-1H-1,2,4-triazol-5-il)-2-metoxifenol es un compuesto orgánico complejo que presenta un anillo triazol, un grupo fluorofenoxi y una porción de metoxifenol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(3-((2-Fluorofenoxi)metil)-1H-1,2,4-triazol-5-il)-2-metoxifenol normalmente implica varios pasos, comenzando con la preparación del anillo triazol, seguido de la introducción del grupo fluorofenoxi y la porción de metoxifenol. Las rutas sintéticas comunes incluyen:
Formación del anillo triazol: Esto se puede lograr mediante reacciones de ciclización que involucran derivados de hidracina y nitrilos apropiados en condiciones ácidas o básicas.
Introducción del grupo fluorofenoxi: Este paso a menudo implica reacciones de sustitución nucleofílica donde un derivado de fluorofenol reacciona con un grupo saliente adecuado.
Unión de la porción de metoxifenol: Esto se puede hacer mediante reacciones de eterificación utilizando metoxifenol y agentes alquilantes apropiados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto incluye el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(3-((2-Fluorofenoxi)metil)-1H-1,2,4-triazol-5-il)-2-metoxifenol puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo fenólico se puede oxidar para formar quinonas.
Reducción: El anillo triazol se puede reducir en condiciones específicas para formar dihidrotriazoles.
Sustitución: El grupo fluorofenoxi puede participar en reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas.
Reducción: Gas hidrógeno (H2) con paladio sobre carbono (Pd/C) como catalizador.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales productos
Oxidación: Formación de quinonas.
Reducción: Formación de dihidrotriazoles.
Sustitución: Formación de derivados fenóxicos sustituidos.
Aplicaciones Científicas De Investigación
4-(3-((2-Fluorofenoxi)metil)-1H-1,2,4-triazol-5-il)-2-metoxifenol tiene varias aplicaciones de investigación científica:
Química medicinal: Se puede utilizar como un andamiaje para diseñar nuevos fármacos con potenciales actividades antifúngicas, antibacterianas o anticancerígenas.
Agroquímicos: Puede servir como precursor para desarrollar nuevos herbicidas o pesticidas.
Ciencia de materiales: El compuesto se puede utilizar en la síntesis de nuevos polímeros o como un bloque de construcción para materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-(3-((2-Fluorofenoxi)metil)-1H-1,2,4-triazol-5-il)-2-metoxifenol depende de su aplicación. En química medicinal, puede interactuar con enzimas o receptores específicos, inhibiendo su actividad y provocando efectos terapéuticos. Los objetivos moleculares y las vías implicadas pueden variar, pero a menudo incluyen la inhibición de enzimas clave en las vías metabólicas o la unión a receptores específicos en las superficies celulares.
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
4-(3-((2-Fluorofenoxi)metil)-1H-1,2,4-triazol-5-il)-2-metoxifenol es único debido a la presencia tanto de un anillo triazol como de una porción de metoxifenol, que confieren propiedades químicas y biológicas distintas. Esta combinación no se encuentra comúnmente en compuestos similares, lo que lo convierte en un andamiaje valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C16H14FN3O3 |
|---|---|
Peso molecular |
315.30 g/mol |
Nombre IUPAC |
4-[5-[(2-fluorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C16H14FN3O3/c1-22-14-8-10(6-7-12(14)21)16-18-15(19-20-16)9-23-13-5-3-2-4-11(13)17/h2-8,21H,9H2,1H3,(H,18,19,20) |
Clave InChI |
XELGOALPHNJBBK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NNC(=N2)COC3=CC=CC=C3F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide](/img/structure/B11797454.png)
![2-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797460.png)
![4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11797463.png)


![3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797490.png)







